

Enalaprilat-d5: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest		
Compound Name:	Enalaprilat-d5	
Cat. No.:	B15572893	Get Quote

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This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Enalaprilat-d5**, a deuterated analog of Enalaprilat. Enalaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. **Enalaprilat-d5** is commonly used as an internal standard in analytical and pharmacokinetic studies to ensure the accuracy of quantification of Enalaprilat in biological samples.[1] This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and provides visual representations of its structure and analytical workflows.

Representative Certificate of Analysis

A Certificate of Analysis for **Enalaprilat-d5** is a critical document that certifies the quality and purity of the standard. Below is a summary of the typical quantitative data found on a CoA for **Enalaprilat-d5**, compiled from various supplier specifications.

Physicochemical Properties



Parameter	Specification
Chemical Name	((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl-L- proline
CAS Number	349554-00-3
Molecular Formula	C18H19D5N2O5
Molecular Weight	353.43 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Ouality Control Data

Test	Method	Result
Purity	HPLC	≥98%
Identity	Mass Spectrometry	Conforms to structure
Identity	¹ H NMR	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥99% Deuterium incorporation
Residual Solvents	GC-HS	Complies with ICH Q3C limits

Experimental Protocols

The accurate characterization and purity assessment of **Enalaprilat-d5** relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **Enalaprilat-d5** by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.



Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 2.2).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Injection Volume: 10 μL.
- Column Temperature: Ambient or controlled at 25°C.

Procedure:

- A standard solution of **Enalaprilat-d5** is prepared in a suitable diluent (e.g., mobile phase).
- The prepared solution is injected into the HPLC system.
- The chromatogram is recorded, and the peak area of **Enalaprilat-d5** is measured.
- Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Objective: To confirm the molecular weight and structure of **Enalaprilat-d5** and to determine its isotopic purity.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

Procedure:



- A dilute solution of **Enalaprilat-d5** is introduced into the mass spectrometer.
- The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- The observed molecular ion peak should correspond to the calculated molecular weight of Enalaprilat-d5 ([M+H]⁺ ≈ 354.4).
- The isotopic distribution of the molecular ion peak is analyzed to confirm the incorporation of five deuterium atoms.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Enalaprilat-d5**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

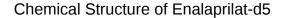
Procedure:

- A small amount of **Enalaprilat-d5** is dissolved in the deuterated solvent.
- The ¹H NMR spectrum is acquired.
- The chemical shifts, coupling constants, and integration of the observed peaks are compared with the expected spectrum for the **Enalaprilat-d5** structure. The absence of signals from the phenyl protons confirms successful deuteration.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.



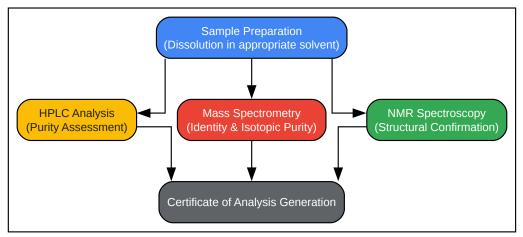




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Caption: Chemical Structure of Enalaprilat-d5.

Purity Analysis Workflow

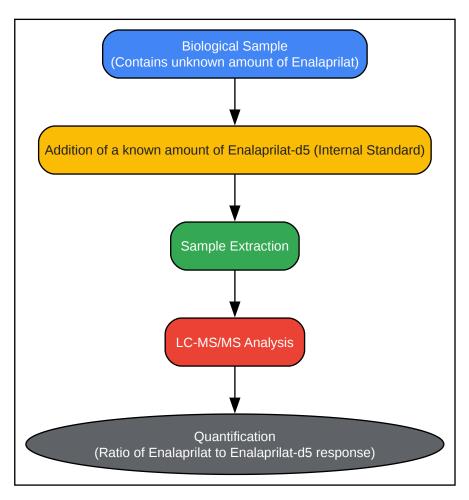


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Caption: A typical experimental workflow for purity analysis.



Use as an Internal Standard



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Caption: Logical workflow for using **Enalaprilat-d5** as an internal standard.

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References



- 1. veeprho.com [veeprho.com]
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